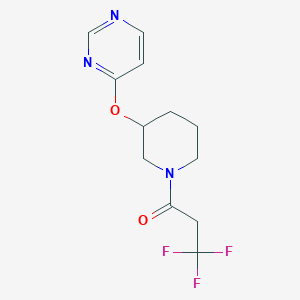
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrimidinyl, and piperidinyl groups
准备方法
The synthesis of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of a suitable pyrimidine derivative with an appropriate reagent to introduce the desired functional groups.
Introduction of the piperidinyl group: The pyrimidinyl intermediate is then reacted with a piperidine derivative under suitable conditions to form the piperidinyl-pyrimidinyl intermediate.
Addition of the trifluoromethyl group: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biology: It is used in biochemical studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can bind to specific active sites on target proteins, modulating their activity and leading to desired biological effects .
相似化合物的比较
Similar compounds to 3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one include other trifluoromethylated piperidine derivatives and pyrimidinyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of trifluoromethyl, pyrimidinyl, and piperidinyl groups, which confer distinct physicochemical properties and biological activities .
属性
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHLKLDDKRETPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














